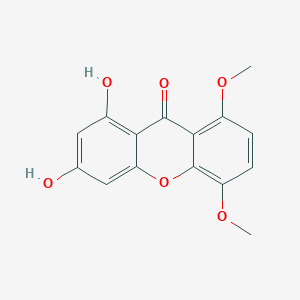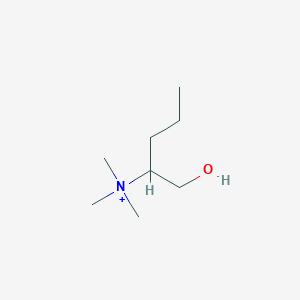diphenylsilane CAS No. 112313-26-5](/img/structure/B14296348.png)
[(2-Chloroethoxy)methyl](methyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethoxy)methyldiphenylsilane is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a (2-chloroethoxy)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methyldiphenylsilane typically involves the reaction of diphenylmethylsilane with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the silicon center to form the desired product.
Industrial Production Methods
Industrial production of (2-Chloroethoxy)methyldiphenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethoxy)methyldiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (2-chloroethoxy)methyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethoxy)methyldiphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in chemical biology.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Chloroethoxy)methyldiphenylsilane involves the interaction of the silicon center with various molecular targets. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylsilane: Lacks the (2-chloroethoxy)methyl group and has different reactivity.
(2-Chloroethoxy)methylsilane: Lacks the phenyl groups and has different stability and reactivity.
Methylphenylsilane: Lacks one phenyl group and has different chemical properties.
Uniqueness
(2-Chloroethoxy)methyldiphenylsilane is unique due to the presence of both phenyl groups and the (2-chloroethoxy)methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
112313-26-5 |
|---|---|
Molekularformel |
C16H19ClOSi |
Molekulargewicht |
290.86 g/mol |
IUPAC-Name |
2-chloroethoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(14-18-13-12-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI-Schlüssel |
CGTPLOGWFDUQOU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](COCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




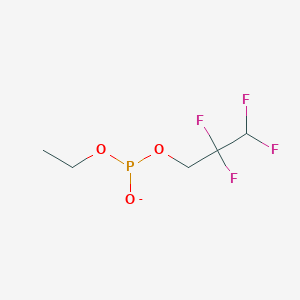
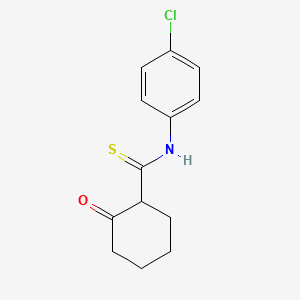
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
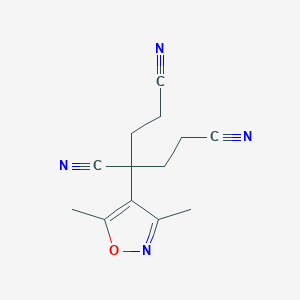
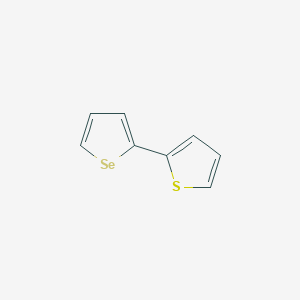
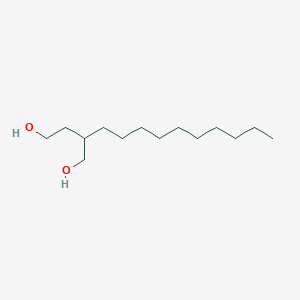
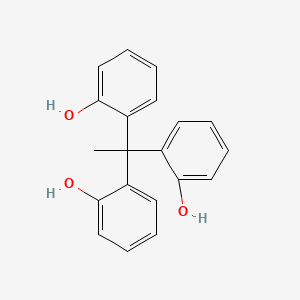
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
